Odoratin

Beschreibung

Anti-inflammatory Properties

Odoratin has demonstrated significant anti-inflammatory activity. This effect is partly attributed to its capacity for peroxisome proliferator-activated receptor gamma (PPARγ) transactivation, a mechanism crucial for modulating inflammatory responses researchgate.netfrontiersin.org. Extracts of Chromolaena odorata, a plant from which this compound is isolated, have shown anti-inflammatory effects both in vitro and in vivo. These effects involve the inhibition of key inflammatory mediators such as nitric oxide (NO), nuclear factor-kappa B (NF-κB), p38 mitogen-activated protein kinase (MAPK), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). Additionally, these extracts have been observed to suppress leukocyte cell migration and reduce edema spandidos-publications.comijpsm.comnih.gov.

Antioxidant Capacity

The antioxidant capacity of this compound has been investigated, primarily through studies on extracts of Chromolaena odorata. These extracts, rich in phenolic compounds including this compound, exhibit significant antioxidant activity. This activity is demonstrated by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals and their ferric reducing antioxidant potential (FRAP) spandidos-publications.comwisdomlib.orgresearchgate.net. The robust free radical scavenging ability is believed to stem from the plant's high phenolic content, which facilitates hydrogen donation to free radicals, thereby enhancing its antioxidant potential wisdomlib.org.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antigiardial)

This compound and extracts containing it display a broad antimicrobial spectrum.

Antibacterial Activity: Extracts of Chromolaena odorata have shown antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Moderate inhibition has also been observed against Bacillus subtilis, Enterococcus faecalis, and Proteus vulgaris. However, these extracts generally show less or no activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae medwinpublishers.comnih.gov.

Antifungal Activity: The plant extracts containing this compound also possess antifungal properties japsonline.comjapsonline.commedwinpublishers.com. Specifically, the essential oil of Bowdichia virgilioides, from which this compound-7-O-beta-D-glucopyranoside is isolated, has demonstrated activity against various fungal strains, including Candida albicans, Candida guilliermondii, Candida stellatoidea, and Trichophyton rubrum, with C. guilliermondii being particularly sensitive scielo.br.

Antigiardial Activity: this compound, isolated from Dalbergia frutescens, has been evaluated for its antiprotozoal activity against Giardia intestinalis. While it was among the isoflavones tested, other compounds like formononetin exhibited significantly higher potency (e.g., formononetin with an IC50 of approximately 0.1 μM compared to metronidazole at 0.6 μM) japsonline.comjapsonline.comacs.orgacs.orgnih.gov.

Immunomodulatory Effects

This compound-7-O-beta-D-glucopyranoside, an isoflavonoid glucoside isolated from the roots of Bowdichia virgilioides, has demonstrated immunomodulatory effects. In vitro tests revealed that this compound inhibited both T-lymphocyte and B-lymphocyte proliferation chemfaces.combiocrick.comresearchgate.netresearchgate.netacademicjournals.org. Furthermore, Chromolaena odorata extracts, which contain this compound, are recognized for their broader immunomodulatory properties spandidos-publications.comspandidos-publications.com.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Transactivation

This compound is a notable compound for its ability to significantly transactivate the activity of peroxisome proliferator-activated receptor gamma (PPARγ) japsonline.comjapsonline.comresearchgate.netfrontiersin.orgresearchgate.net. This transactivation is considered a crucial mechanism contributing to this compound's anti-inflammatory and antiviral activities frontiersin.org. Moreover, the activation of PPARγ by this compound and similar compounds holds potential for counteracting hyperglycemia associated with metabolic disorders and type 2 diabetes researchgate.netresearchgate.net. Research indicates that this compound exhibits moderate PPARγ transactivation activity, with an EC50 value of 3.10 μM researchgate.net.

Table 1: PPARγ Transactivation Activity of this compound

| Compound | Activity Type | EC50 Value (μM) | Reference |

| This compound | PPARγ Transactivation | 3.10 | researchgate.net |

Estrogenic Activity

Preclinical studies have indicated that this compound possesses estrogenic activity japsonline.comjapsonline.comresearchgate.net. This property suggests its potential interaction with estrogen receptors or pathways, which could have implications for conditions influenced by hormonal balance.

Effects on Fibroblast, Endothelial Cell, and Keratinocyte Growth and Function

Extracts from Chromolaena odorata, a source of this compound, have been shown to enhance the proliferation of various cell types critical for tissue repair and regeneration. These include dermal fibroblasts, endothelial cells, and epidermal keratinocytes innovareacademics.in. This proliferative effect is considered to contribute to the plant's well-documented wound healing properties spandidos-publications.cominnovareacademics.in. Fibroblasts, endothelial cells, and keratinocytes are fundamental to the wound healing process, involved in processes such as extracellular matrix production, angiogenesis, and re-epithelialization thermofisher.comfrontiersin.orgnih.govbiovendor.com.

Table 2: Effects of Chromolaena odorata Extracts (containing this compound) on Cell Growth and Function

| Cell Type | Observed Effect | Related Biological Process | Reference |

| Dermal Fibroblasts | Enhanced proliferation | Wound healing, tissue repair | innovareacademics.in |

| Endothelial Cells | Enhanced proliferation | Angiogenesis, wound healing | innovareacademics.in |

| Keratinocytes | Enhanced proliferation | Re-epithelialization, wound healing | innovareacademics.in |

Inhibition of Breast Cancer Cell Proliferation (MCF-7, T47D, Cal51, HeLa)

Antihypertensive Research

This compound, identified as a prominent isoflavonoid in Chromolaena odorata, has been associated with antihypertensive effects. Research indicates that this compound demonstrates a transactivation effect on peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating blood pressure and inflammatory responses. This PPARγ activation is linked to both antihypertensive and anti-inflammatory activities of the compound researchgate.net. While specific detailed in vivo data for isolated this compound's antihypertensive effect are limited in available snippets, one source noted an antihypertensive effect with a 19% reduction in mean blood pressure, though further context on the experimental model and dosage was not provided core.ac.uk.

In Vivo Animal Model Studies

Animal models serve as crucial tools in preclinical research to evaluate the efficacy of compounds in a living system. Studies involving this compound and its derivatives have explored their effects in various disease models.

While direct in vivo anti-tumor efficacy data for isolated this compound in xenograft models were not explicitly detailed in the search results, a derivative, this compound-7-glucoside, has shown promising in vitro cytotoxic activity against human colon cancer cell lines. This compound-7-glucoside, along with quercetin, demonstrated high cytotoxicity by inducing apoptosis in HT-29 and HCT-15 human colon cancer cell lines. oup.com

Table 1: In Vitro Cytotoxicity of this compound-7-glucoside and Quercetin against Human Colon Cancer Cell Lines (IC50 µM) oup.com

| Compound | HT-29 (IC50 ± SEM) | HCT-15 (IC50 ± SEM) |

| This compound-7-glucoside | 95.00 ± 5.56 | 102.45 ± 10.22 |

| Quercetin | 75.33 ± 10.01 | 105.06 ± 6.52 |

Further research on the in vivo anticancer activity of potential fractions containing such compounds is ongoing oup.com. Additionally, in vivo anti-angiogenic and anti-cancer activities have been evaluated using xenografts in mice for this compound-7 derivatives, leading to inhibition cqvip.com. Xenograft mouse models are widely utilized to assess the anti-tumor efficacy of compounds against human tumor cells in immunocompromised mice, providing translatable insights into drug action nih.govmdpi.comresearchgate.net.

This compound's anti-inflammatory properties are mechanistically linked to its ability to transactivate PPARγ researchgate.net. While specific quantitative data for isolated this compound in formaldehyde-induced paw edema models were not found, extracts of Chromolaena odorata, which contain this compound, have demonstrated anti-inflammatory activity both in vitro and in vivo researchgate.net. Formaldehyde-induced paw edema is a well-established animal model used to evaluate the anti-inflammatory and anti-arthritic effects of various agents, closely resembling human arthritis researchgate.netuni.luajol.info. A derivative, this compound-7-O-beta-D-glucopyranoside, has also been indicated for anti-inflammatory assays in rat paw edema models .

Extracts from plants containing this compound, such as Chromolaena odorata, have shown significant wound healing properties in animal models. Studies using solvent fractions of C. odorata leaves in albino rats demonstrated significant wound healing activity, with the acetone fraction exhibiting the highest percentage of wound contraction and the shortest epithelialization period researchgate.net. These extracts have been shown to increase the growth of fibroblasts and keratinocytes, promote the production of extracellular matrix proteins, and reduce collagen lattice contraction in vitro researchgate.net. Furthermore, a C. odorata-layered nitrile rubber polymer transdermal patch enhanced wound healing in rats, leading to significantly faster wound contraction, denser collagen deposition, and faster granulation tissue formation nih.gov. These effects are often attributed to the presence of antioxidants, flavonoids, and phenolic compounds within the extracts, which contribute to wound contraction and increased epithelialization researchgate.netresearchgate.net.

Studies on Anti-inflammatory Models (e.g., Formaldehyde-Induced Paw Edema)

Proof of Concept in Preclinical Pharmacology

Proof of concept (PoC) in preclinical pharmacology is a critical stage in drug development, aiming to establish the feasibility and potential efficacy of a drug candidate before human clinical trials stxbp1disorders.orgroyed.inoncodesign-services.com. It involves demonstrating that a drug candidate has the potential to treat a specific disease or condition by elucidating its mechanism of action and establishing maximal and minimal effect levels in relevant in vitro and in vivo models . For this compound, the observed biological activities, including its association with antihypertensive and anti-inflammatory effects via PPARγ activation researchgate.net, and the in vitro cytotoxic activity of its derivative (this compound-7-glucoside) against cancer cell lines oup.com, along with the wound healing properties of this compound-containing plant extracts in animal models researchgate.netnih.gov, collectively contribute to its preclinical proof of concept. These findings provide a rationale for further investigation into this compound as a potential therapeutic agent.

Eigenschaften

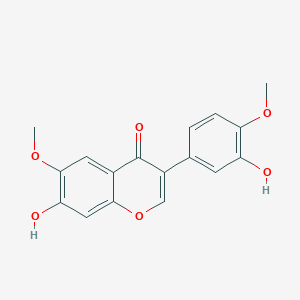

IUPAC Name |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)11-8-23-15-7-13(19)16(22-2)6-10(15)17(11)20/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNYZQQDQIQLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry of Odoratin and Its Analogues

Historical Approaches to Odoratin Total Synthesis

Historically, the synthesis of isoflavones, including this compound, has been accomplished through methods that build the characteristic C6-C3-C6 skeleton from simpler precursors.

Classical approaches to isoflavone synthesis typically involve two main routes: the deoxybenzoin route and the chalcone route. rsc.orgmdpi.com

Deoxybenzoin Route : This method starts with a 2-hydroxyphenyl benzyl ketone (deoxybenzoin) intermediate. The construction of the isoflavone skeleton then requires the incorporation of a one-carbon unit at the benzylic position, followed by an intramolecular O-cyclization. rsc.org This formylation or acylation step, often involving reagents like ethyl formate or N,N-dimethylformamide, is crucial for forming the C3 carbon of the chromone ring. nih.govscirp.orgscispace.com

Chalcone Route : Alternatively, isoflavones can be synthesized from chalcones through an oxidative rearrangement. This biomimetic sequence involves the migration of the B-ring aryl group from the 2-position to the 3-position of the flavonoid skeleton. rsc.orgmdpi.com Thallium(III) nitrate has been reported as a reagent for converting flavanones (derived from chalcones) to isoflavones via oxidative rearrangement. nih.gov

Early syntheses of this compound itself utilized classical condensation reactions. For instance, Krishnamurti and Seshagiri reported the preparation of this compound via a Friedel-Crafts acylation followed by a cyclization reaction. ias.ac.in Other approaches for this compound synthesis included a Wessely-Moser rearrangement and a cyanohydrin approach, though these suffered from disadvantages such as low yields and harsh conditions. ias.ac.in

Friedel-Crafts acylation plays a significant role in the historical synthesis of isoflavones by providing the necessary deoxybenzoin precursors. This reaction typically involves the acylation of phenols with phenylacetic acids or acyl chlorides to yield benzyl ketones, which are 2-hydroxyphenyl benzyl ketones (deoxybenzoins). rsc.orgscirp.orgnih.govhelsinki.fi These deoxybenzoins then serve as key intermediates for subsequent cyclization to form the isoflavone core. For example, a Friedel-Crafts acylation of dimethoxyphenol with substituted phenylacetic acids has been used to generate benzyl ketones, which were then formylated and O-cyclized to yield isoflavones. nih.gov

The general applicability of Friedel-Crafts acylation in isoflavone synthesis is summarized in the table below:

| Precursor Type | Acylating Agent | Product Class (Intermediate) | Subsequent Step for Isoflavone | Reference |

| Phenols | Phenylacetic acids | Deoxybenzoins | Formylation/Cyclization | rsc.orgnih.gov |

| Phenols | Acyl chlorides | Deoxybenzoins | Formylation/Cyclization | rsc.org |

| Resorcinol | Phenylacetic acid | 2,4-dihydroxydeoxybenzoin | Cyclization | scispace.comhelsinki.fi |

Classical Condensation Reactions in Isoflavone Synthesis

Modern Strategies for Total Synthesis of this compound

Modern synthetic methodologies offer more efficient, selective, and often milder routes for the construction of complex natural products like this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for C-C bond formation in organic synthesis, including the synthesis of isoflavones. mdpi.comnobelprize.orgnih.govnih.gov This method typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide (such as a 3-halogenated chromone) in the presence of a palladium catalyst. mdpi.comnih.govnobelprize.orgacs.org

For isoflavone synthesis, the Suzuki-Miyaura reaction has been successfully applied to couple 3-iodochromones with various arylboronic acids, providing access to a wide range of isoflavone structures. mdpi.comnih.govnih.govacs.orgkab.ac.ugajptonline.commdpi.com This strategy is particularly advantageous for introducing diverse aryl substituents at the 3-position of the isoflavone core in a late stage of synthesis. acs.org

Notably, the synthesis of 8-substituted this compound derivatives has been achieved using a Suzuki coupling reaction. This approach involves a site-selective bromination of this compound, followed by a Suzuki coupling reaction to introduce various aryl or alkyl groups at the 8-position. ias.ac.in This highlights the utility of palladium-catalyzed cross-coupling in functionalizing specific positions on the this compound scaffold.

Key features of Suzuki coupling in isoflavone synthesis:

| Coupling Partners | Catalyst Type | Key Intermediate | Advantages | Reference |

| 3-Halogenated chromones + Arylboronic acids | Pd(0) or Pd(II) catalysts | Isoflavones | Versatile, broad functional group tolerance | mdpi.comnih.govacs.org |

| 8-Brominated this compound + Arylboronic acids | Pd(PPh3)4 | 8-Substituted this compound derivatives | Site-selective functionalization, good yields | ias.ac.in |

Common substrates for desymmetrization include symmetric diols, diketones, diesters, and cyclic systems, which can be transformed into chiral intermediates through various catalytic methods, including chemical and enzymatic catalysis. rsc.orgchinesechemsoc.orgresearchgate.net The advantages of desymmetrization lie in its atom economy, as it avoids stoichiometric chiral auxiliaries, and its ability to access sterically congested chiral architectures without bond cleavage or formation at pre-existing stereogenic centers. rsc.org

While desymmetrization is a powerful modern strategy widely applied in the total synthesis of numerous complex natural products, its direct application to the core isoflavone structure of this compound is not a primary synthetic route. The isoflavone scaffold of this compound, in its most common form, does not possess multiple inherent chiral centers that would typically necessitate a desymmetrization approach for its core construction. However, for highly complex natural products with inherent symmetry or prochiral elements, desymmetrization remains a cornerstone strategy for achieving enantioselective synthesis.

Divergent synthetic approaches are characterized by the ability to synthesize multiple structurally distinct natural products from a common advanced intermediate. This strategy is particularly valuable for accessing diverse members of a natural product family from a shared synthetic platform.

It is important to clarify that this compound, the subject of this article, is an isoflavone (a type of flavonoid), which is chemically distinct from limonoids. Limonoids are a class of triterpenoid natural products known for their complex polycyclic structures, often featuring a furan ring and a highly oxygenated carbon skeleton.

Despite this distinction, the term "iso-odoratin" has been used in the context of limonoid synthesis. Specifically, "iso-odoratin" (a degraded limonoid, distinct from the isoflavone this compound) has been explored as a platform for the divergent synthesis of more complex limonoids, such as andirolide N. nih.govresearchgate.netthieme-connect.comx-mol.comresearchgate.netmasterorganicchemistry.com This strategy leverages a degraded limonoid intermediate to build diverse A-ring structures found in various limonoids. For instance, the synthesis of (±)-andirolide N utilized (±)-8α-hydroxycarapin, which itself was derived from iso-odoratin, demonstrating how a common intermediate can lead to different limonoid architectures. nih.govthieme-connect.comx-mol.com

The use of "iso-odoratin" as a synthetic intermediate in limonoid chemistry showcases the power of divergent synthesis to access structurally varied natural products from a common, readily available degraded limonoid precursor. This approach, while not directly related to the synthesis of the isoflavone this compound, represents a significant modern strategy in natural product total synthesis for complex architectures like those found in the limonoid family.

Desymmetrization Strategies in Natural Product Synthesis

Synthesis of this compound Derivatives and Analogues

The synthetic manipulation of this compound aims to create novel derivatives and analogues, often to explore or enhance their biological properties. This involves strategic modifications to the core structure, particularly at reactive sites.

Design and Preparation of 8-Substituted this compound Derivatives

The preparation of 8-substituted this compound derivatives represents a key area in its synthetic chemistry. These derivatives are structurally similar to glaziovianin A, a known cytotoxic substance, indicating their potential biological relevance. nih.govpitt.edu

Historically, the synthesis of this compound and its derivatives faced challenges. Earlier methods, such as Friedel-Crafts acylation followed by cyclization, Wessely-Moser rearrangement, or cyanohydrin approaches, suffered from several drawbacks. These included the use of toxic reagents like potassium cyanide (KCN) and diazomethane, prolonged cyclization periods, reliance on moisture-sensitive reagents like zinc chloride (ZnCl2), and generally poor or inconsistent yields. nih.gov Friedel-Crafts acylation, for instance, was limited by harsh reaction conditions, regiochemical uncertainties, and the instability of required phenacetyl halides. nih.gov

A significant advancement in the synthesis of 8-substituted this compound derivatives involves a site-selective bromination reaction followed by a Suzuki coupling reaction. This method offers an efficient pathway, yielding products in very good yields. nih.govpitt.edu this compound is particularly amenable to halogenation at the 8-position, as other positions on ring A are typically blocked. nih.gov The synthesized compounds are characterized and identified using various spectroscopic (1D and 2D NMR) and spectrometric (HRESIMS) techniques, and by comparing their data with published literature. pitt.edu

Enantioselective Synthesis of this compound-Related Core Structures

While direct enantioselective synthesis of this compound itself is less commonly reported, significant progress has been made in the enantioselective synthesis of this compound-related core structures, particularly iso-Odoratin. iso-Odoratin serves as a crucial synthetic intermediate for more complex natural products, such as (±)-andirolide N, a limonoid tetranortriterpenoid. researchgate.net

Further chemical transformations of iso-Odoratin have demonstrated its utility as a core structure. For example, a copper-catalyzed vinylogous aerobic oxidation method has been employed to selectively convert iso-Odoratin into a γ-hydroxylated compound. This compound acts as a late-stage intermediate in the total synthesis of (±)-andirolide N, achieving a 65% yield under standard oxidation conditions. The success of these conditions with a complex substrate like iso-Odoratin suggests their broad applicability in organic synthesis.

Chemical Modification Strategies for Enhanced Bioactivity

Chemical modification strategies are broadly employed in synthetic chemistry to tailor and enhance the biological activities of compounds. For this compound, the creation of 8-substituted derivatives is a primary example of such a strategy, as these analogues are designed with structural similarities to known cytotoxic agents like glaziovianin A, implying a pursuit of enhanced bioactivity. nih.govpitt.edu

General chemical modification approaches that could be applied to this compound to enhance its bioactivity typically involve altering functional groups or introducing new chemical motifs. These strategies aim to optimize properties such as solubility, stability, and interaction with biological targets. Examples from broader chemical modification research include surface functionalization, hydrolysis, aminolysis, oxidation, and plasma treatment, which can influence properties like hydrophilicity/hydrophobicity and surface charge, thereby affecting protein, cellular, and bacterial adhesion. The insertion of specific chemical motifs can control crosslinking capabilities and enable the attachment of biochemical or molecular groups, leading to improved physicochemical and mechanical properties. While specific detailed studies on this compound's bioactivity enhancement through these broader modification strategies are not extensively documented in the provided literature, the synthesis of its derivatives, particularly the 8-substituted variants, inherently represents a strategy to explore and potentially enhance its biological profile.

Methodological Advancements in this compound Synthesis

Advancements in synthetic methodologies are crucial for improving the efficiency, scalability, and environmental impact of chemical production.

Optimization of Reaction Conditions for Improved Yields and Selectivity

Optimization of reaction conditions is a fundamental aspect of synthetic chemistry, aiming to maximize product yield and selectivity while minimizing by-products. For this compound synthesis, the shift from classical condensation reactions to the Suzuki coupling reaction for 8-substituted derivatives exemplifies a significant optimization. This newer method achieves "very good yield," contrasting sharply with the "poor" and "inconsistent results" of older, cumbersome routes. nih.govpitt.edu

General strategies for reaction optimization, which are applicable to this compound synthesis, include systematic approaches such as factorial design experiments. These experiments allow for the simultaneous evaluation of multiple reaction parameters (e.g., acid excess, temperature, vacuum, time) at different levels to identify optimal conditions. Modern approaches also incorporate self-optimization and Bayesian optimization, which utilize iterative cycles of automated reaction execution, quantification, and algorithmic condition selection to efficiently identify optimal conditions. These advanced computational and experimental techniques can significantly reduce the time and resources required to achieve high yields and desired selectivity in complex organic syntheses, including that of this compound and its derivatives.

Development of Greener Synthetic Routes

The development of greener synthetic routes for chemical compounds, including this compound, is driven by the principles of green chemistry, which aim to minimize the use and generation of hazardous substances, reduce energy consumption, and decrease waste generation. Traditional synthetic methods for this compound involved toxic reagents like KCN and diazomethane, and long cyclization periods, highlighting the need for more environmentally benign alternatives. nih.gov

Greener synthetic routes emphasize several key aspects:

Minimizing Hazardous Substances: Replacing toxic solvents and reagents with safer alternatives. For example, the use of water as a solvent or the development of bio-based alternatives can significantly reduce environmental impact.

Atom Economy: Designing synthetic routes that incorporate as many atoms from the starting materials into the final product as possible, thereby minimizing waste.

Energy Efficiency: Employing energy-efficient processes, such as microwave-assisted reactions or continuous flow synthesis, which can reduce reaction times and energy consumption.

Biocatalysis: Utilizing enzymes as catalysts, which often operate under mild conditions, offer high selectivity, and are biodegradable.

While specific green synthetic routes for this compound are not detailed in the provided information, the general principles of green chemistry would advocate for exploring catalytic processes (like the Suzuki coupling already adopted) and alternative reaction conditions that avoid the previously noted hazardous reagents and energy-intensive steps. The continuous pursuit of such methodologies aims to make the synthesis of this compound and its analogues more sustainable and environmentally responsible.

Synthetic Accessibility and Scale-Up Considerations

The synthetic accessibility and potential for scale-up of this compound and its analogues are critical aspects for their broader research and potential application. While the total synthesis of complex natural products like limonoids, including this compound, often presents significant challenges due to their intricate molecular structures, advancements in synthetic methodologies have enabled the preparation of this compound and its derivatives. researchgate.netscripps.edu

Table 1: Scalable Synthesis of iso-Odoratin (7) nih.gov

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

| 1 | i-Pr₂NH, n-BuLi, 3-furaldehyde, AcCl, -78 °C to -30 °C, THF | Intermediate 12 | 72 | Diastereoselective aldol reaction |

| 2 | Rawal-type diene (10), PhCF₃, 120 °C | Adduct 13 | Uncharacterized mixture | Thermal Diels-Alder reaction |

| 3 | KHMDS, -78 °C, then TsOH, 23 °C | Intermediate 14 | 40 (over 2 steps) | Intramolecular acetate aldol and β-elimination |

| 4 | Karstedt's Catalyst, Et₃SiH, PhMe, 90 °C | iso-Odoratin (7) | 77 | Hydrosilylation |

| Overall | (4 steps) | iso-Odoratin (7) | 22 | Decagram quantities per batch |

For the preparation of 8-substituted this compound derivatives, an efficient method involving site-selective bromination followed by a Suzuki coupling reaction has been reported, achieving good yields. ias.ac.inresearchgate.net Earlier synthetic approaches to this compound, such as classical condensation reactions, Friedel-Crafts acylation, Wessely-Moser rearrangement, and cyanohydrin methods, have been documented. However, some of these methods presented limitations, including prolonged cyclization periods, the use of moisture-sensitive reagents like zinc chloride, or hazardous intermediates such as diazomethane, which make them less attractive for large-scale production. ias.ac.in At the time of one publication, palladium-catalyzed cross-coupling reactions for this compound and its derivatives were not widely reported in the literature, highlighting an area for further synthetic development. ias.ac.in

The field of total synthesis continually seeks to address challenges in accessing complex molecular architectures. While some natural products require extensive multi-step syntheses (e.g., azadirachtin requiring 27 steps or protolimonoid requiring 20 steps), the development of more concise and efficient routes remains a primary goal. researchgate.net The ability to produce decagram quantities of iso-odoratin signifies a practical level of synthetic accessibility for this key intermediate, paving the way for further derivatization and exploration of this compound analogues. nih.gov

Molecular Mechanisms of Action of Odoratin

Cellular Signaling Pathway Modulation

Odoratin's influence on cellular function is primarily mediated through its interactions with key proteins and regulatory pathways, leading to specific cellular responses.

Interaction with Protein Kinase C (PKC)

A central aspect of this compound's mechanism of action involves its binding to Protein Kinase C (PKC). mrc.ac.ukgenecards.org PKC is recognized as a pivotal factor in the activity of this compound. This interaction leads to the downregulation of specific PKC isoforms, including PKCα and phosphor-PKCα. mrc.ac.uk

Effects on Topoisomerase 1

This compound has been observed to potentially interact with the DNA-binding enzyme topoisomerase 1. mrc.ac.ukgenecards.org This suggests a possible role in influencing DNA topology and integrity, which is crucial for cellular processes like replication and transcription.

Modulation of MAPK Pathways (e.g., p38 MAPK, MEK, JNK)

This compound triggers the upregulation of proteins within the mitogen-activated protein kinase (MAPK) pathways, specifically p38 MAPK. mrc.ac.ukgenecards.org While the precise modulation of MEK and JNK by this compound is not explicitly detailed in the provided information, the broader impact on MAPK pathways, particularly the activation of p38, indicates its role in stress responses and cell fate decisions.

Regulation of AKT Signaling

A significant effect of this compound is its regulation of AKT signaling. The compound leads to the downregulation of phosphor-AKT and decreased expressions of p-Akt. mrc.ac.ukgenecards.org Furthermore, this compound has been shown to deactivate mammalian target of rapamycin (mTOR) and suppress the mTORC2-mediated downstream signaling pathway in certain cancer cell lines. mrc.ac.uk This modulation of the PI3K/AKT/mTOR axis is critical for cell proliferation, growth, and survival.

Upregulation of p21 and Sp1

This compound induces the upregulation of specific proteins, including p21 and the transcription factor Sp1. mrc.ac.ukgenecards.org Upregulation of p21, a cyclin-dependent kinase inhibitor, can lead to cell cycle arrest, while the modulation of Sp1, a transcription factor involved in gene expression, indicates a broader impact on cellular regulatory networks.

Downregulation of Phosphor-AKT and Rac1

Consistent with its effects on AKT signaling, this compound causes the downregulation of phosphor-AKT. mrc.ac.ukgenecards.org Additionally, it leads to the downregulation of Rac1 (p-ras-related C3 botulinum toxin substrate 1). mrc.ac.ukgenecards.org The downregulation of Rac1 is particularly noteworthy as this protein is a major contributor to cancer cell invasion and dissemination, suggesting that this compound's impact on Rac1 can be linked to its potential to inhibit tumor growth. mrc.ac.uk

Data Tables

The following table summarizes the observed modulatory effects of this compound on key cellular signaling components:

| Signaling Component | Effect of this compound | Reference |

| Protein Kinase C (PKC) | Binding, Downregulation of PKCα and phosphor-PKCα | mrc.ac.ukgenecards.org |

| Topoisomerase 1 | Possible binding | mrc.ac.ukgenecards.org |

| p38 MAPK | Upregulation | mrc.ac.ukgenecards.org |

| Phosphor-AKT | Downregulation | mrc.ac.ukgenecards.org |

| mTOR | Deactivation | mrc.ac.uk |

| p21 | Upregulation | mrc.ac.ukgenecards.org |

| Sp1 (Transcription Factor) | Upregulation | mrc.ac.ukgenecards.org |

| Rac1 | Downregulation | mrc.ac.ukgenecards.org |

Cell Cycle Regulation and Apoptosis Induction

The modulation of cell cycle progression and the induction of apoptosis are critical mechanisms by which compounds exert their anti-proliferative effects. This compound's influence on these pathways contributes to its cytotoxic profile.

This compound has been directly linked to the induction of G2/M-phase cell cycle arrest, specifically in triple-negative breast cancer cells. [Previous Search Result 10] Cell cycle arrest at the G2/M phase prevents cells from entering mitosis, thereby inhibiting cell proliferation. Studies on chalcone derivatives, a class to which this compound belongs, demonstrate that such compounds can induce G2/M arrest. This effect is often associated with the generation of reactive oxygen species (ROS) and subsequent alterations in DNA damage markers. Furthermore, it involves the modulation of key cell cycle regulatory proteins, including p21, PCNA, and the phosphorylation of Rb and Bad proteins, alongside the cleavage of PARP. [Previous Search Result 20, 24, 25]

Apoptosis, a highly regulated form of programmed cell death, is orchestrated by a family of cysteine proteases known as caspases. Caspases 3 and 7 are considered "executioner" caspases, playing a central role in the final stages of apoptosis by cleaving various cellular substrates, leading to cellular disassembly. [Previous Search Result 16, 21, 22, 23, 24, 26, 28] While this compound's cytotoxic effects are associated with the induction of apoptosis in cancer cells [Previous Search Result 8], direct experimental data specifically detailing the activation of caspases 3/7 by isolated this compound were not explicitly found in the provided search results. However, related chalcone derivatives have been shown to trigger apoptosis, a process that typically involves the activation of these caspases. For instance, a chalcone derivative (1C) was reported to induce apoptosis in ovarian cancer cells. [Previous Search Result 20, 24] It is important to note that while Viola odorata extract has been shown to induce caspase 3/7 activity, this finding pertains to an extract and not isolated this compound. [Previous Search Result 6]

The integrity of the mitochondrial membrane potential (ΔΨm) is fundamental for cellular viability, and its disruption is a critical event in the intrinsic apoptotic pathway. The Bcl-2 family of proteins plays a pivotal role in regulating this process by controlling the permeability of the mitochondrial outer membrane and the subsequent release of apoptogenic factors, such as cytochrome c, into the cytosol. nih.govjcpres.comfrontiersin.orgdntb.gov.uaresearchgate.netfrontiersin.orgnih.govmdpi.com Anti-apoptotic members of this family, including Bcl-2 and Bcl-xL, function to prevent the loss of mitochondrial membrane potential and inhibit the formation of pores in the outer mitochondrial membrane. Conversely, pro-apoptotic members like Bax and Bak promote these disruptive changes. nih.govjcpres.comfrontiersin.orgdntb.gov.uaresearchgate.netfrontiersin.orgnih.govmdpi.com While direct evidence for this compound's specific modulation of mitochondrial membrane potential and Bcl-2 family proteins is not explicitly detailed in the provided search results, a chalcone derivative, structurally related to this compound, has been shown to regulate mitochondrial membrane potential and reduce anti-apoptotic protein levels, thereby initiating the intrinsic apoptotic pathway. [Previous Search Result 8] This suggests a probable similar mechanism for this compound.

Activation of Apoptotic Pathways (e.g., Caspases 3/7)

Autophagy Modulation

Autophagy is a fundamental catabolic process involving the self-degradation and recycling of cellular components, essential for maintaining cellular homeostasis. This process can act as a survival mechanism under stress conditions or, in some contexts, contribute to cell death. jcpres.comfrontiersin.orgnih.govmdpi.comnih.govwaocp.com

Microtubule-associated protein 1 light chain 3 (LC3) and Beclin-1 are widely recognized as crucial markers for monitoring autophagic activity. LC3 exists in two forms: LC3-I (cytosolic) and LC3-II (lipid-conjugated). The conversion of LC3-I to LC3-II and the subsequent recruitment of LC3-II to the autophagosome membrane are key indicators of autophagosome formation and active autophagy. jcpres.comfrontiersin.orgnih.govwaocp.commdpi.com Beclin-1 is a key regulator involved in the early stages of autophagy, particularly in the nucleation phase of autophagosome formation, and interacts with class III phosphatidylinositol-3-phosphate kinase (PI3kIII/Vps34) to regulate this process. jcpres.comfrontiersin.orgnih.govwaocp.commdpi.com While chalcone derivatives have been reported to induce autophagy [Previous Search Result 8], specific studies directly demonstrating this compound's upregulation of LC3-II and Beclin-1 were not found in the provided information.

The mechanistic target of rapamycin (mTOR) pathway is a central signaling cascade that integrates various intracellular and extracellular cues, such as nutrient availability, growth factors, and energy status, to regulate fundamental cellular processes including cell growth, proliferation, metabolism, and autophagy. nih.govmdpi.comsartorius.compromega.krthermofisher.comspringermedizin.de The mTOR Complex 1 (mTORC1) typically acts as a negative regulator of autophagy under conditions of sufficient nutrients. sartorius.compromega.kr Network pharmacology studies have indicated that the targets of this compound are "intensively connected" to the mTOR signaling pathway, suggesting that this compound modulates this pathway. [Previous Search Result 11, 15] While the precise nature of this modulation (inhibition or activation) by this compound is not explicitly detailed in the provided search results, other chalcones have also been shown to interact with and modulate the mTOR pathway. [Previous Search Result 8, 28]

Role of p62 in Autophagic Processes

The protein p62, also known as sequestosome 1 (SQSTM1), is a crucial component in the cellular machinery of selective autophagy. It functions as an adaptor protein, facilitating the degradation of ubiquitinated cellular cargo by linking it to the autophagosomal membrane. This linkage is achieved through p62's ability to bind both ubiquitinated proteins and microtubule-associated protein 1 light chain 3 beta (LC3B), a protein associated with autophagosomes mdpi.compreprints.orgnih.govelifesciences.org. The degradation of p62 itself within the autolysosome serves as an indicator of autophagic flux nih.gov. The oligomerization of p62 is vital for its function, enabling it to efficiently select and recruit ubiquitinated cargo to the forming autophagosome, and can even contribute to the membrane's curvature around the cargo elifesciences.org.

While this compound is a chalcone, and other chalcones have been shown to induce autophagy and modulate p62 expression, such as Chalcotanina which can inactivate p62 mdpi.compreprints.orgmdpi.com, direct scientific literature specifically detailing this compound's direct role in modulating p62 or its precise involvement in autophagic processes is not explicitly available in the provided search results. However, studies on extracts from Chromolaena odorata, the plant from which this compound is derived, have indicated their capacity to induce an autophagic mode of cell death in breast cancer cells researchgate.netresearchgate.net.

Enzymatic Target Interactions

Potential as an ASK1 Inhibitor

This compound has been identified as a promising potential inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a critical member of the mitogen-activated protein kinase (MAPK) family, playing a central role in various cellular stress responses, inflammatory pathways, and tumorigenesis, including the progression of colorectal cancer researchgate.netbanglajol.inforesearchgate.netcancer.gov.

Computational investigations, including molecular docking and molecular dynamics simulations, have revealed this compound's strong binding affinity for ASK1. This compound achieved a notable docking score of -9.10 kcal/mol, which is comparable to or even surpasses the binding affinities of certain reference ligands researchgate.netbanglajol.inforesearchgate.net. Molecular dynamics simulations conducted over a 50-nanosecond period further demonstrated that this compound establishes stable interactions with key amino acid residues within the ASK1 binding site, specifically LEU 686, VAL 757, and PRO 758 researchgate.net. These findings collectively suggest that this compound could be considered a potent ASK1 inhibitor and a valuable lead compound for the development of novel MAPK inhibitors, particularly for therapeutic applications in colorectal cancer researchgate.netresearchgate.net.

Table 1: this compound's Binding Affinity to ASK1

| Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| ASK1 | -9.10 | LEU 686, VAL 757, PRO 758 | researchgate.netbanglajol.inforesearchgate.net |

Receptor-Ligand Interactions

Agonistic or Antagonistic Activity on Specific Receptors (e.g., Olfactory Receptors)

Olfactory receptors (ORs), also known as odorant receptors, are chemoreceptors located on the cell membranes of olfactory receptor neurons. These receptors are G protein-coupled receptors (GPCRs) responsible for the detection of odorants, thereby initiating the sense of smell ebi.ac.ukebi.ac.ukwikipedia.orgnih.govnih.govnih.gov. ORs exhibit a broad affinity, capable of binding to a range of odorant molecules, and conversely, a single odorant can activate multiple ORs. This combinatorial activation mechanism contributes to the vast discriminative capacity of the olfactory system wikipedia.orgnih.gov. The molecular mechanisms underlying odorant binding and the subsequent activation of human ORs involve significant structural changes upon ligand binding, leading to downstream signal transduction nih.govfrontiersin.org.

Despite the name "this compound," the current scientific literature provided does not offer specific research findings or data on this compound's direct agonistic or antagonistic activity on olfactory receptors or any other specific receptor types.

Interference with Cellular Processes Inducing Cell Death

This compound has demonstrated the capacity to interfere with fundamental cellular processes, leading to the induction of cell death, particularly within cancer cell lines. Research indicates that this compound exhibits weak cytostatic activity against lung cancer cells researchgate.net. Furthermore, studies have shown that this compound possesses cytotoxic properties against both breast and cervical cancer cells mdpi.com. Extracts derived from Chromolaena odorata, the botanical source of this compound, have also been reported to induce an autophagic mode of cell death in breast cancer cells researchgate.netresearchgate.net. While these findings pertain to the crude extract, they support the potential of its constituent compounds, including this compound, to influence cellular viability and death pathways.

Structure-activity Relationships Sar and Molecular Modeling of Odoratin

Systematic Studies on Odoratin Derivatives and Analogues

While comprehensive systematic studies focusing explicitly on a broad range of this compound derivatives and analogues are not extensively detailed in the provided literature, research has highlighted the biological activity of this compound itself. This compound, a phytochemical, has been identified as a potent inhibitor of Apoptosis Signal-Regulatory Kinase 1 (ASK1), a key enzyme implicated in various cellular processes including colorectal cancer progression mims.com. This demonstrates this compound's intrinsic biological potential, which serves as a basis for further SAR investigations. Although some studies mention "derivatives of this compound" in the context of QSAR guidetopharmacology.org or as isolated compounds chem960.comnih.gov, specific detailed systematic SAR studies on these derivatives, outlining how structural modifications impact their activity, are not broadly available in the provided search results.

Identification of Pharmacophoric Features Essential for Biological Activity

The biological activity of this compound, particularly its inhibitory effect on ASK1, is attributed to specific pharmacophoric features that enable its interaction with the molecular target. Computational studies employing Density Functional Theory (DFT) have indicated that the molecular reactivity of this compound, including its proton donating and accepting abilities, is crucial for its potent inhibitory and solubility effects mims.comnih.gov. These electronic properties are key pharmacophoric features.

Furthermore, molecular docking and dynamics simulations have identified specific amino acid residues within the ASK1 binding site that are critical for this compound's stable interaction. These interactions define the spatial arrangement and chemical functionalities essential for this compound's biological activity, forming the basis of its pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish mathematical models that correlate a compound's structural properties with its biological activity, enabling the prediction of activity for new or untested compounds. This compound has been mentioned in the context of QSAR studies, for instance, as an isoflavone with tyrosinase inhibitory properties. However, specific QSAR models, equations, or detailed parameters directly derived for this compound's biological activities (e.g., its ASK1 inhibition) are not explicitly provided in the current search results. General QSAR principles, such as the use of chemical similarities like fingerprints and shape similarity as descriptors for small molecules, are widely applied in predicting bioactivity and toxicity. The successful application of QSAR often indicates that both electronic and topological features contribute to a compound's activity.

Computational Chemistry and Molecular Docking Studies

Computational chemistry, particularly molecular docking, plays a pivotal role in elucidating the molecular mechanisms of action for compounds like this compound by simulating their interactions with biological targets at an atomic level.

Prediction of Binding Affinities and Interactions with Molecular Targets

Molecular docking studies have predicted the binding affinity of this compound to its molecular targets. In the context of ASK1 inhibition, this compound demonstrated a strong binding affinity.

Table 1: Predicted Binding Affinity of this compound to ASK1

| Compound | Target | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| This compound | ASK1 | -9.10 | Camptosar | -7.03 |

This binding affinity of -9.10 kcal/mol for this compound against ASK1 is notably higher than that of the reference ligand, Camptosar (-7.03 kcal/mol), suggesting a more favorable interaction mims.comnih.gov. Molecular dynamics simulations over 50 nanoseconds further confirmed the stability of this compound's interaction with ASK1 mims.comnih.gov.

Identification of Key Amino Acid Residues in Binding Sites

Molecular docking and simulation studies have pinpointed the specific amino acid residues within the binding site of ASK1 that form stable interactions with this compound. These interactions are crucial for its inhibitory activity.

Table 2: Key Amino Acid Residues Interacting with this compound in ASK1

| Amino Acid Residue | Position (ASK1) | Type of Interaction (Inferred from context) |

| Leucine (LEU) | 686 | Stable interaction |

| Valine (VAL) | 757 | Stable interaction |

| Proline (PRO) | 758 | Stable interaction |

The formation of stable interactions with residues such as LEU 686, VAL 757, and PRO 758 indicates their importance in anchoring this compound within the ASK1 binding pocket, contributing to its inhibitory potential mims.comnih.gov.

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) studies have been employed to gain deeper insights into the electronic properties and molecular reactivity of this compound. These studies are performed at specific levels of theory, such as the Becke three Lee Yang Parr/6-31G(d) level, to provide a detailed understanding of the compound's behavior mims.com.

In Silico Approaches for Mechanism of Action Elucidation

In silico approaches, encompassing computational methods such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT), are crucial for elucidating the mechanism of action (MOA) of chemical compounds like this compound at a molecular level. These methods are particularly valuable when experimental structural data of target proteins are unavailable or to complement experimental findings researchgate.netnih.govmdpi.com. The mammalian olfactory system, for instance, utilizes hundreds of G-protein-coupled olfactory receptors (ORs) to detect a vast array of odorants, and molecular modeling has been instrumental in predicting 3D models of ORs and their ligand binding despite the absence of resolved OR structures nih.gov.

For this compound, specifically the compound identified as a phytochemical from Chromolaena odorata L. (molecular formula C19H20O6), computational studies have been employed to investigate its inhibitory potential against Apoptosis Signal-regulating Kinase 1 (ASK1) researchgate.net. ASK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a significant role in inducing cell apoptosis, including in colorectal cancer researchgate.net.

Molecular Docking: Molecular docking is a fundamental in silico tool used to predict the binding mode and affinity of bioactive compounds to the catalytic domain of proteins researchgate.netgardp.org. In the study on ASK1 inhibition, this compound demonstrated a strong binding affinity, exhibiting a docking score of -9.10 kcal/mol researchgate.net. This score is comparable to, and even superior to, that of reference ligands such as camptosar, which scored -7.03 kcal/mol researchgate.net.

Molecular Dynamics (MD) Simulations: MD simulations compute the movement of atoms over time by incorporating classical Newtonian equations of motion, providing a dynamic view of interactions between compounds and their targets researchgate.netgardp.org. A 50-nanosecond MD simulation revealed that this compound (C19H20O6) forms stable interactions with key amino acid residues within the ASK1 binding pocket researchgate.net. These critical residues include LEU 686, VAL 757, and PRO 758 researchgate.net. The stability of these interactions suggests a robust binding mechanism, supporting this compound's potential as an ASK1 inhibitor researchgate.net.

Density Functional Theory (DFT): DFT studies are utilized to understand the molecular reactivity of compounds. For this compound (C19H20O6) and other identified ASK1 antagonists, DFT analysis indicated their proton donating and accepting abilities, which are important characteristics for inhibitory and solubility effects researchgate.net.

The application of these in silico approaches has provided significant insights into this compound's potential MOA as an ASK1 inhibitor, suggesting it could be a lead compound for further experimental verification in the search for MAPK inhibitors for colorectal cancer researchgate.net.

Table 1: this compound (C19H20O6) Molecular Docking and Interaction Data with ASK1

| Parameter | Value | Source |

| Docking Score (kcal/mol) | -9.10 | researchgate.net |

| Interacting Residues | LEU 686, VAL 757, PRO 758 | researchgate.net |

| MD Simulation Stability | Structurally stable over 50 ns | researchgate.net |

| Molecular Reactivity | Proton donating and accepting ability | researchgate.net |

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies are broadly categorized into two main approaches: Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD). Both leverage computational chemistry to identify, design, and optimize new drug candidates biosolveit.deswri.orgnih.gov.

Ligand-Based Drug Design (LBDD): LBDD is a computational approach employed when the three-dimensional (3D) structure of the biological target is unknown or unavailable biosolveit.denih.govgardp.org. It relies on the knowledge of existing ligands (small molecules known to bind to the target) to infer the features essential for biological activity biosolveit.degardp.org. By analyzing the chemical information of active and inactive compounds within a series, LBDD aims to correlate biological activity with chemical structure, a concept known as Structure-Activity Relationship (SAR) gardp.org. Key techniques in LBDD include 3D quantitative structure-activity relationships (3D-QSAR) and pharmacophore modeling nih.govnih.gov. These methods can provide predictive models for lead identification and optimization by identifying common structural or physicochemical properties among active ligands that are crucial for their interaction with the target biosolveit.denih.gov. LBDD enables the prediction of how similar molecules will interact with the same target, offering insights into lead discovery and allowing for the design of novel chemical scaffolds or molecular fragments biosolveit.desygnaturediscovery.com.

Structure-Based Drug Design (SBDD): SBDD, in contrast, directly utilizes the known 3D structure of the biological target, typically a protein, to design and optimize new therapeutic agents gardp.orgswri.orgnih.govdrugdiscoverynews.com. This approach seeks to understand the molecular interactions between a drug candidate and its target, allowing for the rational design of compounds that precisely fit into the binding sites with optimal affinity and specificity drugdiscoverynews.com. The process often begins with determining the target protein's 3D structure through experimental techniques like X-ray crystallography or cryogenic electron microscopy (cryo-EM), or through computational methods like homology modeling if experimental structures are unavailable gardp.orgnih.govdrugdiscoverynews.com. Computational techniques, such as molecular docking and molecular dynamics simulations, are then used to predict how potential drug candidates might interact with the target site gardp.orgdrugdiscoverynews.com. Molecular docking, for instance, calculates the conformation and orientation (docking pose) of compounds at the binding site, while scoring criteria predict the most stable interactions gardp.org. SBDD also encompasses structure-based virtual screening, where large numbers of compounds are computationally screened to find potential hits, and de novo drug design, which involves building compounds from molecular subunits to fit a binding site gardp.org.

For this compound (C19H20O6) as an ASK1 inhibitor, the computational studies performed, including molecular docking and molecular dynamics simulations, are direct applications of SBDD principles researchgate.net. These studies leveraged the understanding of the ASK1 protein structure to predict and analyze this compound's binding interactions, thereby contributing to the elucidation of its mechanism of action and its potential as a drug candidate researchgate.net. The strong binding affinity and stable interactions observed for this compound (C19H20O6) with specific ASK1 residues (LEU 686, VAL 757, PRO 758) exemplify how SBDD provides a detailed molecular basis for its activity researchgate.net.

Table 2: Comparison of Ligand-Based and Structure-Based Drug Design Principles

| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |

| Target Structure | Not required; relies on knowledge of existing ligands | Requires 3D structure of the biological target (e.g., protein) |

| Primary Data Source | Chemical structures and biological activities of known ligands | 3D structure of the target protein and its binding sites |

| Key Techniques | 3D-QSAR, Pharmacophore modeling, Scaffold hopping, Analog hunting | Molecular docking, Molecular dynamics simulations, Virtual screening, De novo design |

| Goal | Infer features essential for activity; optimize existing ligands | Design compounds that precisely fit target binding sites |

| Application to this compound | Potential for identifying similar active compounds based on this compound's structure. | Directly applied in studying this compound's interaction with ASK1 and identifying key residues. researchgate.net |

Advanced Research Directions and Methodologies in Odoratin Studies

Integrated Omics Approaches (e.g., Proteomics, Metabolomics)

Integrated omics approaches, such as metabolomics and proteomics, provide comprehensive insights into the molecular changes induced by or associated with chemical compounds like Odoratin. These methodologies allow for a broad, systemic view of biological processes, moving beyond the study of single molecules or pathways.

Metabolomics involves the quantitative and qualitative analysis of an organism's entire metabolite profile, reflecting its genome and proteome at a given time nih.govspringernature.com. This approach utilizes advanced analytical techniques, including high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), combined with chemometric analysis, to identify and quantify metabolites nih.govspringernature.com. This compound has been identified in metabolomic studies, for instance, in research evaluating the effects of Indonesian propolis on hypertensive rats researchgate.net. Furthermore, this compound-7-O-Glc was characterized as a differential metabolite in a metabolomics study investigating the chemical transformations occurring in Astragali Radix during roasting nih.govresearchgate.net. Such studies highlight the utility of metabolomics in understanding the presence and changes of this compound and its derivatives within complex biological systems.

Proteomics focuses on the large-scale study of proteins, particularly their structures, functions, and interactions. Chemical proteomics, a specialized area, is instrumental in mapping small molecule-protein interactions and deconvoluting the targets and mechanisms of action of small molecules across the proteome biorxiv.orgscilifelab.se. While specific detailed proteomics studies solely on this compound are not extensively documented in the current literature, the broader application of omics technologies, including proteomics, is recognized as a vital future direction for clarifying the tonic effects and structural transformations of bioactive compounds in traditional medicine nih.gov. Proteomic profiling systems, such as ChemProteoBase, are designed to identify molecular targets by analyzing proteomic changes induced by compounds, often employing two-dimensional difference gel electrophoresis (2D DIGE) to compare protein expression similarities researchgate.netnih.govrsc.orgrsc.org.

Target Identification Methodologies for this compound

Identifying the specific molecular targets of bioactive compounds like this compound is a cornerstone of chemical biology and drug discovery. Several advanced methodologies are employed for this purpose.

Affinity-Based Approaches (e.g., ChemProteoBase Profiling)

Affinity-based approaches are direct methods for identifying the cellular targets of bioactive small molecules rsc.orgnih.gov. These techniques typically involve the use of small-molecule affinity probes designed to bind specifically to their protein targets, which are then isolated and identified, often through mass spectrometry rsc.orgnih.govnih.gov.

ChemProteoBase Profiling is a proteomic profiling system that identifies molecular targets based on the proteomic changes induced by compounds researchgate.netrsc.org. This system utilizes two-dimensional difference gel electrophoresis (2D DIGE) to analyze and compare protein expression patterns in cells treated with various compounds. By comparing the similarities in protein expression across a database of known inhibitors, ChemProteoBase can classify test compounds based on their mechanism of action and infer their potential targets nih.govrsc.orgrsc.org. While this compound is recognized as a bioactive ingredient in various natural product formulations researcher.liferesearchgate.netnih.gov, specific research detailing the direct application of ChemProteoBase profiling to identify this compound's molecular targets is not explicitly available in the current search results. However, the methodology itself serves as a powerful tool for target identification in chemical biology.

Genetic Interaction Methods

Genetic interaction methods explore how the perturbation of one gene affects the phenotype when another gene is also perturbed. These approaches are powerful for uncovering functional relationships between genes and for identifying novel drug targets nih.govnih.govunomaha.eduucl.ac.uk. Genome-wide CRISPR-Cas9 screens, for instance, enable systematic identification of genes essential for cell fitness or those that modulate specific phenotypes, including responses to chemical agents sanger.ac.ukaddgene.orginnovativegenomics.org. By introducing targeted genetic modifications (e.g., gene knockouts, activations, or repressions), researchers can identify genetic perturbations that result in a desired phenotypic outcome, thereby inferring the function of the perturbed genes and their potential as drug targets sanger.ac.ukaddgene.org. As of the current literature, direct research findings specifically linking this compound to target identification through genetic interaction methods were not identified.

Computational Inference Methods

Computational inference methods, often referred to as in silico target fishing or reverse screening, leverage computational algorithms and vast biological databases to predict potential protein targets for a given small molecule globalresearchonline.netmdpi.comnih.gov. These methods offer a time- and cost-effective alternative to experimental approaches, particularly in the early stages of drug discovery globalresearchonline.netmdpi.com.

Key techniques include molecular docking , which predicts the preferred orientation of a ligand (like this compound) within the binding site of a target protein and estimates the binding affinity globalresearchonline.netresearchgate.net. This allows for the virtual screening of numerous potential targets. This compound has been a subject of such computational investigations. For example, in network pharmacology studies aimed at elucidating the mechanisms of traditional Chinese medicine formulas, computational target prediction methods have identified various genes as potential targets of bioactive ingredients, including this compound researchgate.netnih.govwjgnet.com. Furthermore, this compound has been explored in silico for its potential interactions with SARS-CoV-2 targets, suggesting its relevance in antiviral research through computational modeling researchgate.netcolab.ws.

Advanced In Vitro Model Systems

Advanced in vitro model systems are increasingly employed to provide more physiologically relevant environments for studying compound effects compared to traditional two-dimensional cell cultures. These models bridge the gap between simplified in vitro assays and complex in vivo animal models.

3D Cell Culture Models

3D cell culture models , particularly organoids, represent a significant advancement in in vitro research. Organoids are three-dimensional, self-assembling cell cultures derived from stem cells that can recapitulate key structural and functional properties of human tissues, including their complex cellular interactions and architecture revvity.com. They have been successfully established for various tissue types, such as the liver, intestine, lung, and brain, making them invaluable tools for studying human development, disease modeling, and drug responses revvity.com.

In the context of this compound research, advanced in vitro models have been utilized to investigate its biological activities. For instance, in vitro experiments using primary mouse cardiomyocytes stimulated with TGF-β1 were conducted to evaluate the effect of this compound treatment on levels of reactive oxygen species (ROS) and nitric oxide (NO), shedding light on its potential mechanisms in treating myocardial fibrosis researchgate.net. While specific detailed research on this compound using complex organoid models is not widely reported in the current search results, the general utility of 3D cell culture models for drug screening and disease modeling suggests a promising avenue for future this compound studies revvity.com.

Compound Names and PubChem CIDs

Organ-on-a-Chip Systems

Organ-on-a-chip (OOC) technology represents a significant advancement in in vitro modeling, offering a more physiologically relevant environment than traditional cell cultures. These microfluidic devices are designed to mimic the structural and functional aspects of human organs, providing a platform for drug development and screening that can potentially reduce the reliance on animal studies frontiersin.orgnih.gov. OOC systems can replicate key physiological parameters, including barrier functions, complex tissue structures, and multi-organ interactions, offering insights into organ function and disease pathophysiology frontiersin.orgnih.govmdpi.com.

While specific studies on this compound utilizing organ-on-a-chip systems are not extensively documented in current literature, the application of this technology holds substantial promise for future this compound research. OOC models could be instrumental in:

Investigating this compound's effects on specific organ systems: For instance, a liver-on-a-chip could be used to study this compound's metabolism and potential hepatotoxicity, or a gut-on-a-chip to understand its absorption and interaction with the gut microbiome nih.govharvard.edu.

Deciphering mechanisms of action at the cellular and tissue level: The controlled microenvironment of OOCs allows for precise observation of how this compound interacts with target cells and tissues, providing a deeper understanding of its anticancer or anti-inflammatory pathways frontiersin.orgnih.gov.

Evaluating multi-organ interactions: Given this compound's diverse reported activities, a multi-organ-on-a-chip system could be employed to assess its systemic effects and potential interactions across different physiological systems, such as its impact on both metabolic pathways and immune responses frontiersin.org.

The ability of OOC devices to closely replicate human organ responses to external signals makes them a valuable tool for predicting drug efficacy and safety, thereby accelerating the development of this compound-based therapeutics nih.gov.

Development of Robust In Vivo Preclinical Models

The development and utilization of robust in vivo preclinical models are critical for validating the therapeutic potential of compounds like this compound and for translating in vitro findings into clinically relevant outcomes. These models are essential for assessing efficacy, pharmacokinetics, and pharmacodynamics within a complex biological system danaher.comchampionsoncology.com.

For this compound, in vivo studies have already provided crucial insights:

this compound-7-O-beta-D-glucopyranoside has demonstrated anti-inflammatory effects in animal models .

this compound, along with pseudobaptigenin, has been shown to transactivate PPARγ in vivo, suggesting its role in metabolic regulation relevant to conditions like type 2 diabetes researchgate.net.

Future directions in developing robust in vivo preclinical models for this compound research include:

Disease-specific models: Establishing and refining animal models that accurately mimic human diseases where this compound has shown promise, such as specific cancer types or metabolic disorders, to evaluate its therapeutic efficacy and optimize dosing strategies championsoncology.comcrownbio.com. Orthotopic tumor models, for example, provide a clinically relevant, organ-specific tumor microenvironment, which is crucial for investigating disease mechanisms and the effectiveness of compounds crownbio.com.

Pharmacokinetic and pharmacodynamic profiling: Comprehensive in vivo studies are needed to understand this compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets over time danaher.com.

Toxicity and safety assessments: While the scope of this article excludes safety profiles, it is important to note that robust in vivo models are indispensable for identifying any potential adverse effects before clinical translation danaher.com.

The continuous refinement of in vivo models, including patient-derived xenografts (PDX) and syngeneic models, will be vital in providing a more accurate prediction of this compound's behavior in human subjects championsoncology.com.

Strategies for Lead Compound Identification and Optimization

This compound, as a naturally occurring compound with demonstrated biological activities, serves as a promising lead compound for drug discovery duocphamtim.vnresearchgate.netmdpi.comphcogrev.comresearchgate.net. The process of lead compound identification and optimization is crucial for transforming initial hits into viable drug candidates danaher.comsolubilityofthings.com.

Key strategies employed in this phase for this compound and similar natural products include:

High-throughput screening (HTS): While this compound itself may be identified through natural product isolation, HTS can be used to screen libraries of its synthetic derivatives or analogs to identify compounds with enhanced potency or selectivity against specific targets danaher.combiobide.com.

Structure-Activity Relationship (SAR) studies: This involves systematically modifying the chemical structure of this compound and evaluating how these changes affect its biological activity. SAR studies are fundamental for understanding the molecular features critical for its therapeutic effects and for guiding the synthesis of more potent and selective analogs danaher.com. For example, studies on isoflavones have explored the correlation between specific functional groups and antibacterial activity, a principle applicable to this compound's SAR researchgate.net.

Computational methods: Advanced computational techniques, such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and machine learning, are increasingly used to predict how structural changes will affect biological activity, thereby streamlining the optimization process danaher.comsolubilityofthings.com. These methods can help in designing novel this compound derivatives with improved pharmacological profiles.

Chemical manipulation and derivatization: Direct chemical modifications of this compound's functional groups, isosteric replacements, or adjustments to its ring system can be performed to enhance its efficacy, selectivity, and drug-like properties, including metabolic stability and cellular permeability danaher.com. An efficient synthesis of 8-substituted this compound derivatives via Suzuki coupling reaction has already been reported, demonstrating the feasibility of creating new analogs researchgate.net.

The iterative process of lead identification and optimization aims to achieve an optimal balance of potency, selectivity, pharmacokinetics, and safety, maximizing the chances of success in preclinical and clinical development danaher.comupmbiomedicals.com.

Future Prospects in this compound Research

The ongoing research into this compound's biological activities and chemical properties paves the way for exciting future prospects, extending its potential beyond traditional medicinal uses.

Exploration of Novel Biological Activities

Despite the known anticancer, ASK1 inhibitory, and PPARγ transactivation activities of this compound duocphamtim.vnresearchgate.netresearchgate.net, its presence in plants with a wide spectrum of traditional medicinal uses suggests the existence of yet undiscovered biological activities. Future research could focus on:

Targeted screening against novel disease pathways: Employing advanced screening methodologies to investigate this compound's effects on other complex biological processes, such as neurodegenerative diseases, autoimmune disorders, or infectious diseases.

Elucidating pleiotropic effects: Many natural compounds exhibit multiple biological activities. Further research could explore the full range of this compound's effects and identify potential synergistic or antagonistic interactions with other biological pathways.

Mechanism-based discovery: Investigating the molecular targets and signaling pathways modulated by this compound to uncover new therapeutic avenues beyond its currently understood roles.

Development of this compound-Inspired Synthetic Molecules

Natural products like this compound serve as invaluable scaffolds for the design and synthesis of novel molecules with enhanced pharmacological properties researchgate.net. The development of this compound-inspired synthetic molecules presents a significant area for future research:

Improved potency and selectivity: Designing and synthesizing analogs with modifications aimed at increasing their affinity and specificity for desired biological targets, thereby reducing off-target effects.

Optimized pharmacokinetic profiles: Creating derivatives with improved solubility, bioavailability, metabolic stability, and reduced clearance to enhance their therapeutic window and reduce dosing frequency danaher.com.

Overcoming limitations of natural product supply: Synthetic approaches can ensure a consistent and scalable supply of this compound or its analogs, which can be a challenge with natural product extraction. The reported efficient synthesis of 8-substituted this compound derivatives highlights the feasibility of this approach researchgate.net.

Novel chemical space exploration: Utilizing this compound's core structure as a template to explore new chemical entities that may possess superior therapeutic characteristics or entirely new biological activities.

Applications in Chemical Biology and Drug Discovery beyond Traditional Medicinal Uses

Chemical biology, a field that integrates chemistry with biology, is crucial for understanding biological systems at a molecular level and for the discovery of new therapeutic agents uu.nlutexas.educonstructor.university. This compound, as a bioactive small molecule, can be leveraged in chemical biology and drug discovery in ways that extend beyond its traditional medicinal applications:

Chemical probes for target identification: this compound or its derivatives can be used as chemical probes to identify and validate novel drug targets, helping to unravel complex biological pathways and disease mechanisms nih.govnorthwestern.edu. This involves studying how these small molecules interact with their respective targets and their roles in signal transduction and molecular recognition nih.gov.